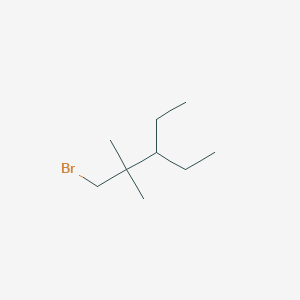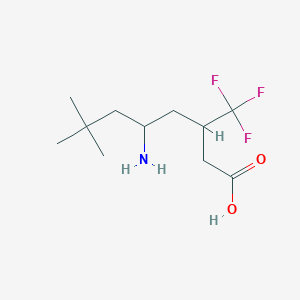
5-Amino-7,7-dimethyl-3-(trifluoromethyl)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-7,7-dimethyl-3-(trifluoromethyl)octanoic acid is a synthetic organic compound with the molecular formula C11H20F3NO2. It is characterized by the presence of an amino group, a trifluoromethyl group, and a dimethyl-substituted octanoic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7,7-dimethyl-3-(trifluoromethyl)octanoic acid typically involves multi-step organic reactions. One common approach is the alkylation of a suitable precursor with a trifluoromethylating agent, followed by the introduction of the amino group through reductive amination or other suitable methods. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Amino-7,7-dimethyl-3-(trifluoromethyl)octanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
5-Amino-7,7-dimethyl-3-(trifluoromethyl)octanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Amino-7,7-dimethyl-3-(trifluoromethyl)octanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(trifluoromethyl)benzoic acid: Similar in having an amino and trifluoromethyl group but differs in the aromatic ring structure.
2-Amino-4-(trifluoromethyl)benzoic acid: Another compound with similar functional groups but different structural arrangement.
Uniqueness
5-Amino-7,7-dimethyl-3-(trifluoromethyl)octanoic acid is unique due to its aliphatic backbone with dimethyl substitution, which imparts distinct steric and electronic properties compared to aromatic analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C11H20F3NO2 |
|---|---|
Molecular Weight |
255.28 g/mol |
IUPAC Name |
5-amino-7,7-dimethyl-3-(trifluoromethyl)octanoic acid |
InChI |
InChI=1S/C11H20F3NO2/c1-10(2,3)6-8(15)4-7(5-9(16)17)11(12,13)14/h7-8H,4-6,15H2,1-3H3,(H,16,17) |
InChI Key |
SJJIOMCPWZILBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(CC(CC(=O)O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}propan-2-amine](/img/structure/B15260310.png)
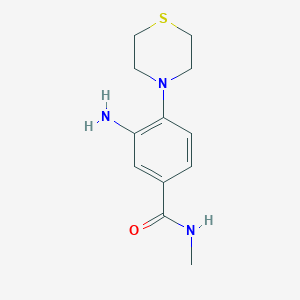
![4-Bromo-3-([cyclopropyl(methyl)amino]methyl)aniline](/img/structure/B15260336.png)
![4H,6H,7H-Pyrano[3,4-D][1,3]oxazol-2-ylmethanol](/img/structure/B15260344.png)

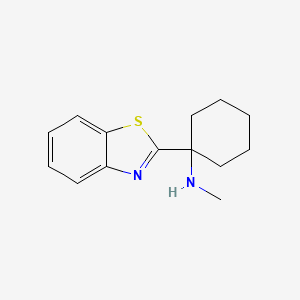
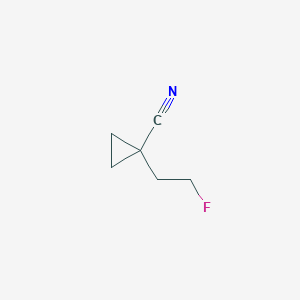
![1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15260377.png)
![(1S,3s)-1-(2,5-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B15260383.png)


